Substance P (SP) is an undecapeptide and a principal member of the tachykinin family of neuropeptides.[1][2] It functions as the primary endogenous high-affinity agonist for the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor widely distributed in the central and peripheral nervous systems.[1][3] While Substance P can interact with NK2 and NK3 receptors, it does so with lower affinity, making it a crucial tool for investigating NK1R-specific physiological processes such as neurogenic inflammation, pain transmission, and smooth muscle contraction.[2][3][4]
Substituting Substance P with other mammalian tachykinins like Neurokinin A (NKA) or Neurokinin B (NKB) is a critical experimental design error when studying NK1R-mediated effects. NKA and NKB are the preferential, high-affinity agonists for NK2 and NK3 receptors, respectively.[4][5] While cross-reactivity exists, using NKA or NKB can cause significant off-target activation of their preferred receptors, leading to confounded data and misinterpretation of results.[6] Similarly, C-terminal fragments of Substance P may not fully replicate the potency or receptor interaction of the complete 11-amino acid peptide, while N-terminal fragments can produce opposing biological effects, making the full-length compound essential for reproducible and target-specific outcomes.[7][8]
Substance P demonstrates high-affinity binding to the NK1 receptor, which is critical for its function as the preferred endogenous ligand. In transfected CHO cells expressing the rat NK1 receptor, radiolabeled Substance P exhibited a dissociation constant (Kd) of 0.17 nM.[7] In contrast, studies show that while Neurokinin A (NKA) binds to NK1R, its affinity is reduced by a factor of 37 compared to Substance P. The disparity is even greater at the NK2 receptor, where the binding affinity of Substance P is reduced by a factor of 1700 compared to that of NKA, the preferential NK2R ligand.[8]
| Evidence Dimension | Receptor Binding Affinity (Kd) |
| Target Compound Data | 0.17 nM (for rat NK1R) |
| Comparator Or Baseline | Neurokinin A (NKA) affinity for NK1R is 37-fold lower; Substance P affinity for NK2R is 1700-fold lower than NKA's affinity. |
| Quantified Difference | Orders-of-magnitude higher selectivity for NK1R compared to other tachykinins at their respective preferred receptors. |
| Conditions | Binding assays in transfected Chinese Hamster Ovary (CHO) cells expressing specific rat neurokinin receptors.[7][8] |
Procuring Substance P ensures that observed biological effects can be confidently attributed to NK1R activation, preventing misleading results from off-target NK2R or NK3R engagement.
Substance P is not only a high-affinity binder but also a potent functional agonist at the NK1 receptor. In functional assays measuring inositol phosphate (IP) accumulation in HEK293-T cells expressing NK1R, Substance P elicited a robust and potent response with an EC50 value in the range of 10–100 nM.[7] While Neurokinin A can also activate NK1R, it is significantly less selective than Substance P; NKA demonstrates potent activation of both NK1R and its own preferred NK2R, whereas Substance P only weakly activates the NK2R.[8] This functional selectivity is critical for achieving clean, target-specific results.
| Evidence Dimension | Functional Potency (EC50) |
| Target Compound Data | Potent response at NK1R (EC50: ~10-100 nM) |
| Comparator Or Baseline | Neurokinin A (NKA) potently activates both NK1R and NK2R; Substance P weakly activates NK2R. |
| Quantified Difference | Substance P shows high functional selectivity for NK1R, while NKA has a broader, less selective activation profile. |
| Conditions | Inositol phosphate (IP) accumulation assay in HEK293-T cells expressing specific neurokinin receptors.[7][8] |
Using Substance P allows for lower effective concentrations and minimizes the risk of confounding cellular responses caused by activating multiple tachykinin receptor pathways simultaneously.
The entire 11-amino acid sequence of Substance P is essential for eliciting its full spectrum of biological effects, a critical factor for in vivo and ex vivo studies. While C-terminal fragments containing six or more amino acids can produce activity comparable to the parent peptide in some assays, the full-length Substance P is often required for maximal potency and the intended physiological response.[7] For instance, in certain behavioral models, N-terminal and C-terminal fragments produce opposite effects, highlighting the non-interchangeability of fragments with the parent peptide.[8] Furthermore, the full-length peptide is subject to specific enzymatic degradation in plasma, a process that is critical to its biological half-life and cannot be replicated by using pre-cleaved fragments.[9]
| Evidence Dimension | Biological Activity Profile |
| Target Compound Data | Elicits the complete, intended physiological and behavioral response profile. |
| Comparator Or Baseline | C-terminal fragments may have comparable activity in some assays but not all; N-terminal fragments can have opposing effects. |
| Quantified Difference | Qualitative and sometimes opposing differences in biological outcomes. |
| Conditions | Ex vivo tissue preparations (e.g., guinea pig ileum) and in vivo behavioral models in mice.[7][8] |
For researchers conducting in vivo or complex tissue studies, procuring the full-length Substance P is necessary to ensure that the observed effects are physiologically relevant and not artifacts of using an incomplete peptide sequence.
Reproducibility in peptide-based assays begins with reliable and consistent stock solution preparation. Substance P (CAS 33507-63-0) has well-documented solubility profiles, ensuring dependable handling and dosing across experiments. It is reported as soluble in water (up to 50 mg/mL) and DMSO (up to 100 mg/mL).[7] Other datasheets specify solubility in 5% acetic acid at 1 mg/mL.[8] This contrasts with the variable and often lower solubility of crude peptide mixtures or certain modified analogs, which can complicate the preparation of accurate, high-concentration stock solutions required for many experimental protocols.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in water (50 mg/mL), DMSO (100 mg/mL), 5% acetic acid (1 mg/mL).[7][8] |
| Comparator Or Baseline | Crude peptide preparations or uncharacterized analogs with unpredictable solubility. |
| Quantified Difference | Provides a clear, documented basis for preparing stable, accurate stock solutions. |
| Conditions | Standard laboratory solvents (Water, DMSO, dilute acetic acid). |
Procuring a well-characterized compound like Substance P with a defined solubility profile saves time, reduces solvent-related artifacts, and ensures dose accuracy, which is fundamental for experimental reproducibility.
For researchers investigating NK1R-specific cellular events, such as G-protein coupling, calcium mobilization, or ERK phosphorylation.[7][8] The high selectivity of Substance P for NK1R over NK2R and NK3R ensures that the observed downstream signaling is not confounded by the activation of other tachykinin pathways.
In competitive binding assays and functional screens to identify or characterize novel NK1R antagonists. Substance P serves as the reliable, high-potency benchmark agonist, providing the strong and reproducible NK1R-mediated signal necessary for accurately quantifying the inhibitory potential of test compounds.
For studies requiring the induction of NK1R-dependent physiological responses like vasodilation, plasma extravasation, or nociceptive signaling.[9] The use of the full-length Substance P peptide is critical in these models to ensure the engagement of all necessary binding domains for a physiologically relevant response, which cannot be guaranteed with peptide fragments or less selective tachykinins.
Irritant